Lithium(1+) ion 4-chloroquinoline-3-carboxylate
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Overview
Description
“Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 2219408-85-0 . It is also known as “Lithium 4-chloroquinoline-3-carboxylate” and has a molecular weight of 213.55 . The compound is a solid and is stored at a temperature of 4°C, sealed away from moisture .
Synthesis Analysis
The synthesis of related compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The InChI code for “Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8 (6)12-5-7 (9)10 (13)14;/h1-5H, (H,13,14);/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is a solid compound . It should be stored at a temperature of 4°C, sealed away from moisture .Scientific Research Applications
Synthesis and Reactivity
Research has shown that lithium compounds, including those related to Lithium(1+) ion 4-chloroquinoline-3-carboxylate, play a crucial role in synthetic chemistry. For instance, lithium reagents have been employed in the stereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, which are significant in the production of various alkaloids (Huber & Seebach, 1987). Similarly, lithium compounds are used as highly nucleophilic agents in preparing 1-substituted tetrahydroisoquinolines, showcasing their versatility in organic synthesis (Seebach & Yoshifuji, 1981).
Materials Science and Electrochemistry
Lithium compounds are also pivotal in the development of advanced materials, particularly in the context of lithium-ion batteries. Research has highlighted the synthesis of lithium-rich layered cathode materials through organic co-precipitation routes, which exhibit high capacity and excellent cycling stability, crucial for energy storage applications (Yuan et al., 2015). Furthermore, lithium-based complexes have been investigated for their potential in T1-weighted MRI contrast agents due to their stability and biocompatibility, illustrating the diverse applications of lithium compounds in both materials science and biomedical fields (Khannam et al., 2017).
Electroluminescent Devices
Additionally, lithium compounds, such as lithium 8-hydroxyquinoline-5-sulfonate, have been synthesized and characterized for their potential applications in electroluminescent devices. These compounds exhibit specific optical and electronic properties that make them suitable for use in organic light-emitting diodes (OLEDs), highlighting the role of lithium compounds in the development of advanced optoelectronic materials (Muthiah & Murugesan, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
Lithium salts, in general, are known to counteract both mania and depression, suggesting a complex interaction with various neurotransmitters and second messenger systems .
Biochemical Pathways
Lithium, in general, is known to interact with several enzymes and neurotransmitter receptors, potentially affecting multiple pathways .
Action Environment
It is known that the compound should be stored at 4°c, sealed, and away from moisture .
properties
IUPAC Name |
lithium;4-chloroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKUNITTDDHPY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-chloroquinoline-3-carboxylate | |
CAS RN |
2219408-85-0 |
Source
|
Record name | lithium(1+) ion 4-chloroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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